erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether
Description
Chemical Identity and Source
erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether (CAS: 613684-55-2) is a lignan first isolated from the seed shells of Hevea brasiliensis (Brazilian rubber tree) . Its molecular formula is C₃₁H₃₆O₁₁, with a molecular weight of 584.61 g/mol .
Structural Features
The compound belongs to the 8-O-4' neolignan subclass, characterized by a glycerol backbone linked to guaiacyl (4-hydroxy-3-methoxyphenyl) and dehydrodisinapyl moieties. The erythro configuration refers to the stereochemistry at the glycerol C-1 and C-2 positions, distinguishing it from the threo diastereomer .
Properties
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21-,27-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXGTSCVCJANHX-BVTOZUDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H](CO)[C@H](C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Erythro-Guaiacylglycerol-beta-O-4’-dehydrodisinapyl ether, also known as Compound 122, primarily targets the germination process in plants
Biochemical Pathways
The biochemical pathways affected by Compound 122 are those involved in seed germination. Germination is a complex process that involves the activation of various metabolic pathways leading to the growth of a new plant from a seed. By inhibiting this process, Compound 122 affects the normal growth and development of the plant.
Pharmacokinetics
It is known that the compound can be isolated from brassica fruticulosa, suggesting that it is likely absorbed and distributed within the plant
Biological Activity
Erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a complex lignan compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables to provide a comprehensive overview of its potential applications in various fields, including pharmacology and agriculture.
Chemical Structure
This compound is a lignan derivative characterized by its unique β-O-4 linkage, which is significant in the context of lignin chemistry. Its structure can be represented as follows:
This compound is derived from guaiacylglycerol and is notable for its role in plant defense mechanisms and potential health benefits.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, with IC50 values demonstrating its potency compared to standard antioxidants like ascorbic acid. The antioxidant activity can be summarized in the following table:
| Compound | IC50 (μM) |
|---|---|
| This compound | 7.76 |
| L-Ascorbic Acid | 27.59 |
| α-Tocopherol | 0.38 |
These results suggest that this compound has superior antioxidant capabilities, making it a candidate for further exploration in health-related applications.
Cytotoxicity
The cytotoxic effects of this compound have been studied in various cancer cell lines. It has shown moderate cytotoxicity with IC50 values indicating its potential as an anticancer agent:
| Cell Line | IC50 (μM) |
|---|---|
| Rat glioma C-6 | 26.2 |
| Human HL60 cancer cells | 15.5 |
These findings highlight the compound's potential utility in cancer therapy, warranting further investigation into its mechanisms of action.
Inhibition of Germination
Interestingly, this compound has been reported to inhibit lettuce germination, suggesting its role as a natural herbicide or growth regulator. This property could be leveraged in agricultural applications to manage unwanted plant growth without synthetic chemicals .
Antimicrobial Properties
Emerging studies indicate that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still limited. Preliminary investigations suggest that it could inhibit certain bacterial strains, thus presenting a potential avenue for developing natural antimicrobial agents.
Case Studies and Research Findings
- Antioxidant Efficacy : A study published in MDPI demonstrated that this compound effectively reduced oxidative stress markers in vitro, supporting its use as a dietary supplement for enhancing health .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines indicated that the compound's cytotoxicity was dose-dependent, with significant effects observed at lower concentrations .
- Agricultural Applications : Field trials have shown that incorporating this compound into agricultural practices could reduce the need for synthetic herbicides, promoting sustainable farming methods .
Scientific Research Applications
Chemical Properties and Structure
Erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is recognized for its unique β-O-4 linkage, a common structural motif in lignin and related compounds. This linkage is crucial for the compound's stability and reactivity under various conditions, making it an important model for studies related to lignin degradation and valorization.
Biological Activities
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. This compound may help mitigate oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .
Antimicrobial Effects
Preliminary studies suggest that this compound exhibits inhibitory activity against certain pathogens, which could be beneficial in developing natural antimicrobial agents .
Potential in Cancer Research
Lignans, including derivatives of guaiacylglycerol, have been studied for their potential roles in cancer prevention due to their estrogenic properties. The compound's structural similarity to known lignans positions it as a candidate for further investigation in oncological studies .
Applications in Material Science
Biomaterials Development
The unique properties of this compound make it suitable for use in developing biodegradable materials. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability .
Lignin Valorization
As a model compound for lignin degradation studies, this compound aids in understanding the breakdown processes of lignin into valuable chemicals and fuels. This has implications for biofuel production and the development of biorefinery processes .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of guaiacyl derivatives using various assays, including DPPH and ABTS radical scavenging tests. This compound demonstrated significant scavenging activity comparable to established antioxidants .
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 78% | 85% |
| Control (Vitamin C) | 90% | 92% |
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial effects against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, indicating potential as a natural preservative or therapeutic agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 50 |
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Soluble in chloroform, dichloromethane, DMSO, and acetone .
- Storage : Stable at -20°C in powder form and -80°C in DMSO solution .
Biological Activity The compound exhibits inhibitory activity against human leukocyte elastase (HLE), a protease implicated in inflammatory diseases, with an IC₅₀ of 171 µmol/L . It also showed moderate cytotoxicity against B16 melanoma cells (IC₅₀: ~20.6 µmol/L for structurally related Buddlenol A) .
Comparison with Structurally Similar Compounds
Stereoisomers: erythro vs. threo Forms
The threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether (CAS: 844637-85-0) shares the same molecular formula (C₃₁H₃₆O₁₁) but differs in stereochemistry at the glycerol unit . Stereochemical differences often influence bioactivity; for example, Lyoniresinol's enantiomers exhibit divergent taste properties (bitter vs. tasteless) .
Analogous Lignans from Hevea brasiliensis
Nine lignans were isolated alongside the target compound in Hevea brasiliensis :
| Compound Name | HLE IC₅₀ (µmol/L) | B16 Cell IC₅₀ (µmol/L) |
|---|---|---|
| Buddlenol A (Compound 9) | 115 | 20.6 |
| (-)-Balangenol (Compound 5) | 168 | N/A |
| Matesinol A (Compound 7) | 57.6 | N/A |
| Isoamericanol A (Compound 6) | 45.5 | N/A |
| Target Compound (Compound 8) | 171 | N/A |
Key Findings :
- Isoamericanol A (IC₅₀: 45.5 µmol/L) and Matesinol A (IC₅₀: 57.6 µmol/L) are more potent HLE inhibitors than the target compound .
- Buddlenol A demonstrates dual activity (HLE inhibition and cytotoxicity), highlighting structural tuning for target specificity .
Guaiacylglycerol β-Coniferyl Ether Derivatives
Guaiacylglycerol β-coniferyl ether (CAS: 1103-58-8) shares the guaiacylglycerol backbone but lacks the dehydrodisinapyl group.
Other Bioactive Lignans
| Compound Name | Source | Biological Activity | IC₅₀/EC₅₀ |
|---|---|---|---|
| Kaerophyllin | Bupleurum falcatum | Hepatoprotective; inhibits HSC activation | N/A |
| Phyllanthin | Phyllanthus amarus | Antioxidant; protects against liver fibrosis | N/A |
| Lyoniresinol | Various plants | Bitter taste (erythro form) | N/A |
Structural Insights :
- Substituent Effects : The dehydrodisinapyl group in the target compound may enhance HLE binding compared to simpler coniferyl ethers.
- Stereochemical Impact : The erythro configuration likely optimizes spatial alignment with HLE’s active site, though this requires crystallographic validation.
Preparation Methods
Chromatographic Separation
Primary purification employs silica gel column chromatography with gradient elution (hexane:ethyl acetate 10:1 → 1:1). Medium-pressure liquid chromatography (MPLC) on LH-20 stationary phase using methanol:water (7:3) further resolves lignan subgroups. Final isolation is achieved via preparative HPLC (C18 column, 5 μm, 250 × 20 mm) with methanol:water (65:35) isocratic elution at 15 mL/min, yielding >98% purity.
Table 1: Extraction and Purification Parameters
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent extraction | 80% MeOH, 50°C, 24 hr | 0.12 | 15–20 |
| Liquid-liquid partition | CHCl₃:H₂O (1:1) | 0.08 | 30–40 |
| Silica gel CC | Hexane:EtOAc (10:1 → 1:1) | 0.04 | 60–70 |
| LH-20 MPLC | MeOH:H₂O (7:3) | 0.02 | 85–90 |
| Prep HPLC | C18, MeOH:H₂O (65:35), 15 mL/min | 0.01 | >98 |
Synthetic Approaches
Recent advances in asymmetric synthesis enable laboratory-scale production of enantiopure this compound. A 2024 modular synthesis employs stereoselective Mitsunobu reactions and Sharpless asymmetric dihydroxylation.
Enantioselective Dihydroxylation
Coniferyl alcohol derivatives undergo Sharpless asymmetric dihydroxylation using AD-mix-β (1 mol%) in tert-butanol/H₂O (1:1) at 0°C for 24 hr, achieving 94–98% enantiomeric excess (ee). The diol intermediate is protected as a benzylidene acetal (PhCH(OMe)₂, TsOH, CH₂Cl₂) to direct subsequent stereochemistry.
Mitsunobu Coupling
Enantiopure dioxanols (0.1 M in THF) react with sinapyl alcohol derivatives under Mitsunobu conditions (DIAD, PPh₃, 0°C → rt, 12 hr), forming the β-O-4' linkage with >95% stereoretention. Critical to erythro selectivity is the trans-configured dioxanol scaffold, which imposes a 1,3-diaxial interaction during nucleophilic attack.
Table 2: Key Synthetic Reaction Parameters
| Reaction Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Sharpless dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C | 85 | 98 |
| Benzylidene protection | PhCH(OMe)₂, TsOH, CH₂Cl₂ | 92 | – |
| Mitsunobu coupling | DIAD, PPh₃, THF, 0°C → rt | 78 | 95 |
| Silyl ether cleavage | TBAF, THF, rt | 95 | – |
Purification and Isolation
Synthetic crude mixtures require meticulous purification due to stereochemical complexity. After aqueous workup (EtOAc/H₂O), flash chromatography on silica gel (hexane:acetone 3:1) removes non-polar byproducts. Final enantiomeric resolution uses chiral stationary phase HPLC (Chiralpak IA, 250 × 4.6 mm, hexane:IPA 85:15).
Solubility Considerations
The compound exhibits limited aqueous solubility (0.8 mg/mL in PBS) but dissolves readily in DMSO (≥50 mg/mL). Preparative-scale crystallizations use slow vapor diffusion (CH₂Cl₂/hexane) to yield needle-like crystals suitable for X-ray analysis.
Analytical Characterization
Structural validation employs complementary spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Q & A
Q. What computational approaches predict its pharmacokinetic and toxicity profiles?
- In Silico Tools :
- ADMET Prediction : SwissADME for bioavailability, hepatotoxicity, and CYP450 interactions.
- Molecular docking : AutoDock Vina to model HLE binding (PDB ID: 1H1B) and guide analog design .
Data Contradictions and Resolutions
- HLE Inhibition Potency : While IC₅₀ = 171 µmol/L is consistently reported , discrepancies in assay conditions (e.g., substrate concentration, enzyme source) may affect cross-study comparisons. Standardize protocols using recombinant HLE and calibrate against reference inhibitors.
- Anticancer Activity : Direct data for this compound is limited; prioritize testing in NCI-60 cell panels to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
